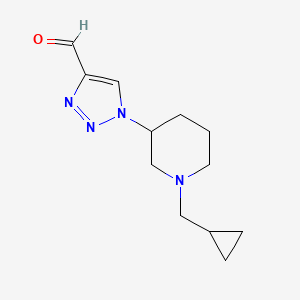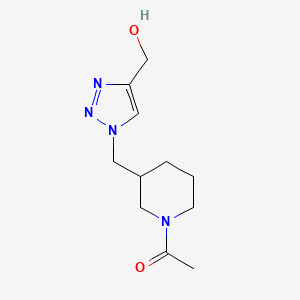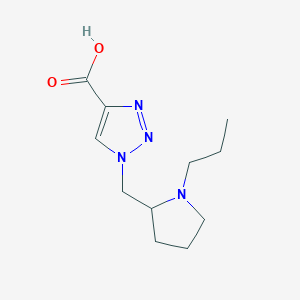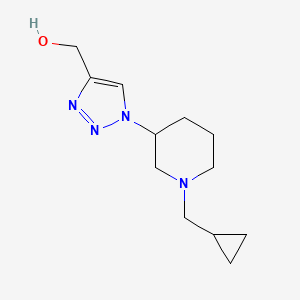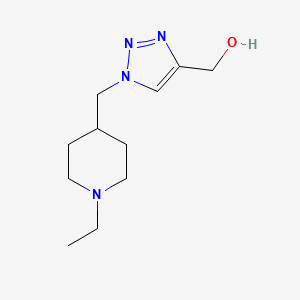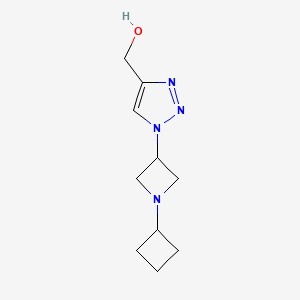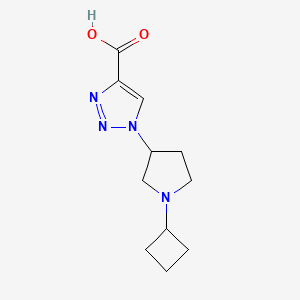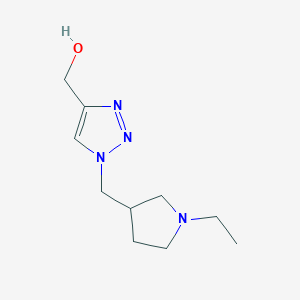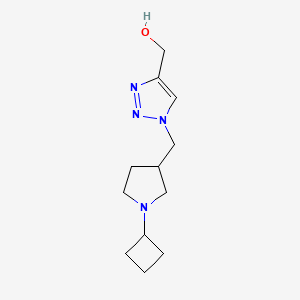![molecular formula C7H8ClN3 B1482136 7-(クロロメチル)-1-メチル-1H-イミダゾ[1,2-b]ピラゾール CAS No. 1824407-94-4](/img/structure/B1482136.png)
7-(クロロメチル)-1-メチル-1H-イミダゾ[1,2-b]ピラゾール
説明
“7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole” is an organic compound that has gained significant attention in the scientific community due to its potential applications. It is a derivative of the pyrazole class of compounds, which are known for their wide range of pharmacological activities .
Synthesis Analysis
Pyrazoles, including “7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole”, can be synthesized through various methods. One common method involves the reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes, providing pyrazoles . Other methods include the condensation of ketones, aldehydes, and hydrazine monohydrochloride, which form pyrazoline intermediates that can be oxidized to form pyrazoles .Molecular Structure Analysis
The molecular structure of “7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole” consists of a five-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions .Chemical Reactions Analysis
Pyrazole derivatives, including “7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole”, can undergo various chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions with dialkyl azodicarboxylates to form functionalized pyrazoles . They can also undergo Cu-catalyzed aerobic oxidative cyclization with β,γ-unsaturated hydrazones to produce a broad range of pyrazole derivatives .科学的研究の応用
医薬品化学
ピラゾール誘導体は、その構造的多様性と生物活性から、医薬品開発における応用が期待される薬理学的可能性が認められています . ピラゾール誘導体は、弱塩基または弱酸として作用し、その置換基は強度や反応性に大きな影響を与えます . このため、抗結核剤、抗菌剤、抗真菌剤、抗炎症剤、抗癌剤、抗糖尿病剤など、潜在的な用途を持つ新規医薬品を合成する上で価値があります .
農業
農業では、7-(クロロメチル)-1-メチル-1H-イミダゾ[1,2-b]ピラゾールなどのピラゾール誘導体は、新規農薬や殺菌剤の開発に利用できます。 抗真菌性および抗菌性により、様々な病原体から作物を守るための適した候補となっています . さらに、その合成はグリーンケミストリーアプローチによって実現できるため、持続可能な農業慣行に役立ちます .
材料科学
ピラゾール誘導体の構造特性により、材料科学、特に新規ポリマーやコーティングの開発に利用できます . さまざまな機能を持つ複雑な構造を形成する能力から、耐久性向上や電気伝導率向上など、特定の物理化学的特性を持つ材料を生み出すことができます。
工業用途
ピラゾール誘導体は、工業的に重要な化学物質の合成における中間体として使用されます . その高い合成多様性により、染料、樹脂、その他の化学薬品など、製造工程で使用されるさまざまな化合物の製造が可能になります。
生化学
生化学では、ピラゾール誘導体は、生物学的分子を模倣する能力から、酵素阻害や受容体結合の研究に使用されます . これらは、代謝経路やさまざまな生化学的プロセスの作用機序を調査するために使用できます。
薬理学
ピラゾール誘導体が示す幅広い生物活性から、本化合物は薬理学における可能性を秘めています。 抗炎症剤、抗癌剤、抗ウイルス剤など、新規治療薬の開発における役割が検討されています . その修正可能な構造により、効力、選択性、薬物動態などの薬物特性の最適化が可能です。
作用機序
Target of Action
Similar compounds such as pyrazole derivatives have been reported to exhibit anti-inflammatory and antifungal activities, suggesting potential targets could be inflammatory mediators and fungal pathogens.
Mode of Action
Related compounds such as pyrazole derivatives have been reported to inhibit the expression and activities of certain vital inflammatory mediators . In the context of antifungal activity, some pyrazole derivatives act as succinate dehydrogenase inhibitors (SDHIs), interfering with the tricarboxylic acid cycle by occupying its site of action at succinate dehydrogenase, leading to the death of the pathogen .
Biochemical Pathways
Related compounds such as pyrazole derivatives have been reported to affect the tricarboxylic acid cycle by inhibiting succinate dehydrogenase , an important membrane complex providing energy for the growth of pathogenic bacteria.
Pharmacokinetics
The pharmacokinetic properties of similar compounds have been predicted through in silico methods .
Result of Action
Related compounds such as pyrazole derivatives have been reported to exhibit cytotoxic activities against various cell lines .
Action Environment
The development of new antimicrobial and antiviral compounds is a major goal in the context of today’s global health concerns .
生化学分析
Biochemical Properties
7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole plays a significant role in biochemical reactions due to its ability to interact with enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The interaction between 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole and CDKs involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent phosphorylation events. Additionally, this compound can interact with other proteins involved in signal transduction pathways, influencing cellular responses to external stimuli.
Cellular Effects
The effects of 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole on various cell types and cellular processes are profound. This compound has been observed to induce cytotoxicity in cancer cell lines, such as MCF-7 and HCT-116, by inhibiting cell proliferation and inducing apoptosis . The mechanism involves disruption of cell signaling pathways, leading to altered gene expression and metabolic changes. For instance, 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole can modulate the activity of transcription factors, resulting in the downregulation of genes essential for cell survival and proliferation.
Molecular Mechanism
At the molecular level, 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the active site, as seen with CDKs . This binding prevents the enzyme from interacting with its natural substrates, thereby halting the phosphorylation cascade necessary for cell cycle progression. Additionally, 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole can induce conformational changes in proteins, affecting their function and stability. These interactions can lead to changes in gene expression, either by direct binding to DNA or by modulating the activity of transcription factors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole have been studied over various time points to understand its stability and long-term impact on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Over time, degradation products may form, which could potentially alter its efficacy and safety profile. Long-term exposure to 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole has been associated with persistent changes in cellular metabolism and gene expression, indicating potential for both therapeutic and adverse effects.
Dosage Effects in Animal Models
The effects of 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole vary with different dosages in animal models. At lower doses, the compound has been shown to exert therapeutic effects, such as tumor growth inhibition, without significant toxicity . At higher doses, toxic effects become apparent, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound and its metabolites in vital organs, leading to cellular damage and dysfunction. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without inducing toxicity.
Metabolic Pathways
7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole is involved in several metabolic pathways, primarily through its interactions with enzymes responsible for drug metabolism . This compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that can either be excreted or further metabolized. The interaction with these enzymes can affect metabolic flux and alter the levels of other metabolites in the cell. Additionally, 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole can influence the activity of enzymes involved in energy metabolism, thereby impacting cellular energy homeostasis.
Transport and Distribution
The transport and distribution of 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported into cells via membrane transporters, where it can accumulate in specific cellular compartments. Binding proteins within the cytoplasm can facilitate its distribution to target sites, such as the nucleus or mitochondria. The localization and accumulation of 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole within cells can significantly influence its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole is critical for its activity and function . This compound has been found to localize in the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Additionally, it can be targeted to the mitochondria, affecting mitochondrial function and energy production. The localization of 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole is influenced by specific targeting signals and post-translational modifications, which direct it to the appropriate cellular compartments. These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
7-(chloromethyl)-1-methylimidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3/c1-10-2-3-11-7(10)6(4-8)5-9-11/h2-3,5H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEAYUVWEDJFKQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN2C1=C(C=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



